Methyl 4-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]quinoline-3-carboxylate
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Overview
Description
Methyl 4-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]quinoline-3-carboxylate is a quinoline derivative with a complex molecular structure. Quinolines are a class of heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]quinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. Additionally, it has been studied for its antiviral properties.
Medicine: In the medical field, this compound has been investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, making it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which Methyl 4-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]quinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. It is believed to bind to DNA and disrupt the replication process in cancer cells, leading to cell death. Additionally, it may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Quinoline: A simpler quinoline derivative without the hydroxymethylcyclopropyl group.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
Ethylaminoquinoline: A quinoline derivative with an ethylamino group but lacking the hydroxymethylcyclopropyl moiety.
Properties
IUPAC Name |
methyl 4-[2-[1-(hydroxymethyl)cyclopropyl]ethylamino]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-16(21)13-10-19-14-5-3-2-4-12(14)15(13)18-9-8-17(11-20)6-7-17/h2-5,10,20H,6-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNANZPHVDDGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1)NCCC3(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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